

2-(2-Chlorophenoxy)-2-methylpropanoic acid PPAR α binding affinity

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)-2-methylpropanoic acid

CAS No.: 17413-79-5

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Technical Whitepaper: Pharmacodynamics and Binding Kinetics of Clofibric Acid at the PPAR α Interface

Executive Summary

This technical guide analyzes the binding thermodynamics and kinetic profile of **2-(2-Chlorophenoxy)-2-methylpropanoic acid** (Clofibric Acid), the active metabolite of the archetypal lipid-lowering agent Clofibrate. Unlike high-affinity synthetic agonists (e.g., GW7647) that operate in the nanomolar range, Clofibric acid functions as a low-affinity, high-occupancy ligand with an

in the micromolar (

M) range. This guide delineates the structural basis of this interaction within the Peroxisome Proliferator-Activated Receptor alpha (PPAR

) Ligand Binding Domain (LBD), provides comparative affinity data, and details industry-standard protocols (TR-FRET and SPA) for validating these interactions in drug discovery workflows.

Molecular Architecture & Binding Interface

The efficacy of Clofibric acid is dictated by its ability to stabilize the PPAR

LBD (Residues ~200–468) into an active conformation, specifically positioning Helix 12 (AF-2) to recruit coactivators such as SRC-1.

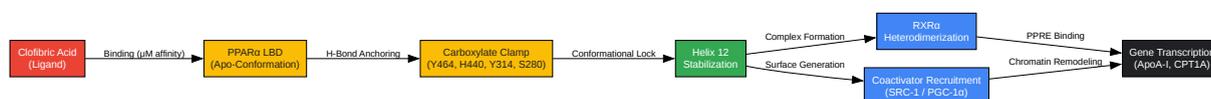
Structural Determinants of Binding

Crystallographic data (e.g., PDB: 7BPY) reveals that Clofibric acid binds within the hydrophobic pocket of the LBD. The binding is anchored by a critical electrostatic network known as the "Carboxylate Clamp."

- **The Carboxylate Clamp:** The carboxylic acid headgroup of Clofibric acid forms hydrogen bonds with four key polar residues: Tyr464, His440, Tyr314, and Ser280. This interaction locks the ligand in place.
- **Hydrophobic Tail:** The 4-chlorophenoxy moiety extends into the hydrophobic arm of the pocket (Arm I), interacting with lipophilic residues.
- **Helix 12 Stabilization:** Ligand occupancy rigidifies Helix 12, closing the pocket and generating a hydrophobic groove on the surface for coactivator peptide (LXXLL motif) binding.

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the causal pathway from ligand binding to transcriptional activation.



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Caption: Mechanistic pathway of Clofibric acid-induced PPAR α activation, highlighting the critical role of the carboxylate clamp in stabilizing Helix 12.

Quantitative Binding Affinity Profile

Researchers must distinguish between potency (functional response,

) and affinity (binding strength,

/

). Clofibrilic acid is a weak ligand compared to modern synthetic agonists. Its clinical efficacy relies on high plasma concentrations rather than tight binding.

Comparative Affinity Table

Compound	Target	(Functional)*	Binding Mode	Clinical Status
Clofibrilic Acid	hPPAR	~50 - 55 M	Canonical Agonist	Metabolite (Active)
Fenofibrilic Acid	hPPAR	~22 - 30 M	Dual Agonist (/)	Metabolite (Active)
Gemfibrozil	hPPAR	~50 - 100 M	Weak Agonist	Approved Drug
GW7647	hPPAR	~0.008 M (8 nM)	High-Affinity Tool	Research Tool
Endogenous FA	hPPAR	~1 - 5 M	Physiological Ligand	N/A

*Note: Values represent human PPAR

transactivation assays. Binding constants (

) generally track with

for these fast-off-rate ligands.

Expert Insight: The micromolar affinity of Clofibrilic acid implies a rapid exchange rate (

). In assay development, this necessitates equilibrium-based methods (like TR-FRET) over wash-based methods (like filtration), where the ligand might dissociate during processing.

Experimental Methodologies for Affinity Determination

To accurately determine the binding affinity of low-affinity ligands like Clofibric acid, homogeneous assays are required to maintain equilibrium conditions.

Protocol A: TR-FRET Competitive Binding Assay (LanthaScreen™)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorophore-labeled tracer by the test compound.

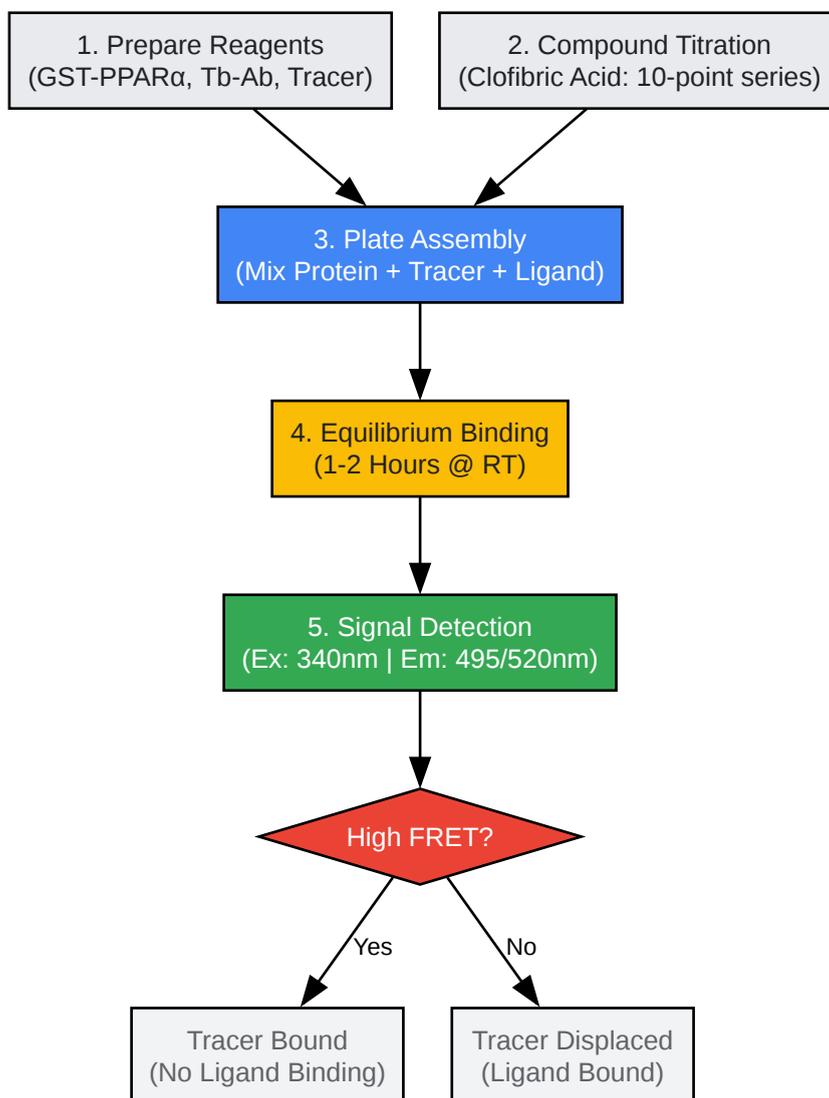
- Donor: Terbium (Tb)-labeled anti-GST antibody (binds to GST-PPAR -LBD).
- Acceptor: Fluormone™ Pan-PPAR Green (tracer).
- Readout: High FRET signal = Tracer bound. Low FRET signal = Tracer displaced by Clofibric acid.

Step-by-Step Workflow:

- Buffer Prep: Prepare TR-FRET Core Buffer (PBS, pH 7.5, 5 mM DTT, 0.01% NP-40). Critical: DTT prevents oxidation of the receptor.
- Protein Mix: Dilute GST-PPAR -LBD to 5 nM and Tb-anti-GST antibody to 5 nM in buffer.
- Tracer Mix: Dilute Fluormone Pan-PPAR Green to 5 nM.
- Compound Titration: Prepare a 10-point serial dilution of Clofibric acid in DMSO (Top concentration: 1 mM).
- Assembly: In a black 384-well low-volume plate:

- Add 10
L Protein Mix.
- Add 10
L Tracer Mix.
- Add 20 nL Compound (via acoustic dispenser) or 1
L diluted compound.
- Incubation: Incubate for 1-2 hours at Room Temperature in the dark to reach equilibrium.
- Detection: Read on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Green]).
- Analysis: Calculate Ratio (520/495). Plot vs. log[Clofibric Acid] to determine

Diagram 2: TR-FRET Assay Workflow



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Caption: Workflow for TR-FRET competitive binding. Displacement of the tracer by Clofibric acid results in a loss of FRET signal.

Protocol B: Scintillation Proximity Assay (SPA)

Principle: Uses microbeads containing a scintillant.[1]

- Bead: Yttrium silicate (YSi) beads coated with Protein A or Glutathione.
- Receptor: GST-PPAR captured on the bead.

- Radioligand: [³H]-GW7647 or [³H]-Clofibrate (rare).
- Mechanism: Only radioligand bound to the receptor (on the bead) is close enough to stimulate the scintillant. Unbound radioligand in solution does not generate a signal.
- Utility: Ideal for high-throughput screening of weak binders because it requires no washing.

Downstream Functional Consequences

Upon successful binding (as measured above), Clofibric acid triggers a cascade of events:

- Heterodimerization: The PPAR
 - Ligand complex binds with the Retinoid X Receptor (RXR).
- DNA Binding: The heterodimer recognizes Peroxisome Proliferator Response Elements (PPREs) in promoter regions.
- Gene Regulation:
 - Upregulation: LPL (Lipoprotein Lipase), APOA1 (ApoA-I), CPT1A (Carnitine Palmitoyltransferase 1A).
 - Downregulation: APOC3 (ApoC-III).
 - Outcome: Increased fatty acid oxidation and HDL synthesis; decreased triglycerides.

References

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 - Key Data: Historical binding constants and SAR of fibr

- Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR α Competitive Binding Assay Protocol."
 - Key Data: Standardized protocol for TR-FRET assays.
- MedChemExpress. "Fenofibric Acid Product Information & Biological Activity."
 - Key Data: Compar
- RCSB Protein Data Bank. "Structure Summary for PDB 7BPY."
 - Key Data: Specific residues interacting with Clofibric acid.

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